(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-enecarbaldehyde
CAS No.:
Cat. No.: VC17184243
Molecular Formula: C16H26O7
Molecular Weight: 330.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H26O7 |
|---|---|
| Molecular Weight | 330.37 g/mol |
| IUPAC Name | 2,6,6-trimethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde |
| Standard InChI | InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3 |
| Standard InChI Key | WMHJCSAICLADIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O |
Introduction
Structural Elucidation and Stereochemical Features
Core Architecture
The molecule’s backbone consists of a cyclohex-1-ene ring substituted at position 4 with a tetrahydro-2H-pyran (a sugar-like moiety) via an ether linkage. The cyclohexene ring is further functionalized with a carbaldehyde group at position 1 and trimethyl groups at positions 2, 6, and 6 . The pyran ring adopts a chair conformation, with hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl group at position 6 .
Table 1: Key Structural Descriptors
Stereochemical Complexity
The compound’s stereochemistry is defined by four chiral centers:
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Pyran ring: (2R,3R,4S,5S,6R) configurations, ensuring a specific spatial arrangement of hydroxyl and hydroxymethyl groups . This stereochemical precision is critical for molecular recognition in biological systems, akin to glycosides in plant secondary metabolites .
Synthetic Approaches and Challenges
Retrosynthetic Analysis
The synthesis can be deconstructed into two primary fragments:
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Cyclohexene-carbaldehyde core: Requires stereoselective introduction of the trimethyl and aldehyde groups.
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Pyran (sugar) moiety: Likely derived from a protected glucose derivative to preserve hydroxyl group integrity .
Key Steps in Synthesis
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Cyclohexene Formation: Diels-Alder reactions or dehydrogenation of cyclohexane derivatives could generate the cyclohexene ring . Asymmetric catalysis would enforce the (R)-configuration at position 2.
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Glycosylation: Coupling the cyclohexene intermediate with a fully protected pyranose donor (e.g., trichloroacetimidate) under acidic conditions .
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Deprotection and Oxidation: Sequential removal of protecting groups (e.g., acetyl or benzyl) followed by oxidation of a primary alcohol to the aldehyde .
Table 2: Synthetic Challenges and Solutions
Physicochemical and Spectroscopic Properties
Solubility and Polarity
The compound’s polarity, conferred by five hydroxyl groups and an ether linkage, suggests high solubility in polar solvents like water or methanol. The aldehyde group may form hydrates in aqueous media, affecting reactivity .
Spectroscopic Characterization
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